molecular formula C9H17N5 B14179106 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-18-1

2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Cat. No.: B14179106
CAS No.: 920748-18-1
M. Wt: 195.27 g/mol
InChI Key: XQAKPQPBZHEEIS-SSDOTTSWSA-N
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Description

2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidinyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with sodium azide and carbon disulfide to form the corresponding tetrazole intermediate. This intermediate is then reacted with (2R)-pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and pyrrolidinyl groups enhances its stability and makes it a versatile compound for various applications .

Properties

CAS No.

920748-18-1

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

2-tert-butyl-5-[(2R)-pyrrolidin-2-yl]tetrazole

InChI

InChI=1S/C9H17N5/c1-9(2,3)14-12-8(11-13-14)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

XQAKPQPBZHEEIS-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)N1N=C(N=N1)[C@H]2CCCN2

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C2CCCN2

Origin of Product

United States

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